Antimony, compd. with nickel (1:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony, compd. with nickel (1:3), also known as Nickel antimonide (Ni3Sb), is a compound with the CAS number 12503-49-0 . It is categorized under Inorganic Salts in Inorganic Chemistry .
Molecular Structure Analysis
The molecular formula of Antimony, compd. with nickel (1:3) is Ni3Sb . It has a molecular weight of 297.84 g/mol . The exact mass is 294.71000 .Physical And Chemical Properties Analysis
Antimony, compd. with nickel (1:3) has a molecular weight of 297.840 . The exact mass is 296.70528 . It has a heavy atom count of 4 and a covalently-bonded unit count of 4 .Wissenschaftliche Forschungsanwendungen
Thermodynamics and Nonstoichiometry : The thermodynamics and nonstoichiometry of Ni3Sb, a compound of nickel and antimony, were studied using a Knudsen Effusion Mass Spectrometric method. This research is significant for understanding the phase stability and defect chemistry in these intermetallic compounds (Popovič et al., 2007).
Electrical Properties of Antimony Doped Nickel Ferrites : Antimony-doped nickel ferrites exhibited altered electrical properties, including changes in resistivity and dielectric permittivity. This suggests potential applications in electronic components such as chip inductors (Pervaiz et al., 2014).
Mössbauer Effect in B8 Alloys : Research on the Mössbauer effect in nickel-antimony alloys contributes to a deeper understanding of the electron transfer processes in these materials, which is crucial for their applications in electronic and magnetic devices (Dokuzoguz et al., 1970).
Interaction with Solid Oxide Fuel Cell Anodes : Studies on the interaction of antimony with nickel-zirconia anodes in solid oxide fuel cells (SOFCs) highlight its impact on cell performance and longevity, providing insights for improving SOFC technology (Marina et al., 2011).
Antimony's Environmental Impact : Research on antimony's occurrence in natural waters and its environmental impact is crucial for understanding its behavior in ecosystems and developing strategies for pollution control (Filella et al., 2002).
Nickel Catalysts Interaction : The interaction of antimony with reduced supported nickel catalysts has implications for industrial processes, particularly in the context of cracking catalysts in the petrochemical industry (Dreiling & Schaffer, 1979).
Surface Segregation on Ferritic Single Crystals : Studying the segregation behavior of antimony on ferritic single crystals with nickel and chromium has applications in understanding and preventing temper embrittlement in steels (Clauberg et al., 2000).
Schottky-Barrier Height in NiSi/Si Interfaces : Research on achieving low Schottky-barrier height for NiSi on n-type Si using antimony segregation opens avenues for developing high-performance semiconductor devices (Wong et al., 2007).
Microbial Antimony Biogeochemistry : Understanding antimony transformations in microbial systems is important for bioremediation and environmental management of antimony pollution (Li et al., 2016).
Safety and Hazards
Antimony, compd. with nickel (1:3) is classified as harmful if swallowed . It has a hazard category of 6.1 and a packing level of III . It has several precautionary statements including P201, P202, P261, P264, P270, P271, P272, P273, P280, P281, P285, P301+P312, P302+P352, P304+P312, P304+P340, P304+P341, P308+P313, P312, P321, P330, P333+P313, P342+P311, P363, P391, P405, and P501 .
Wirkmechanismus
Target of Action
Antimony compounds have been known to exhibit remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .
Mode of Action
The exact mode of action of Antimony, compdAntimony compounds are known to exert apoptosis in a dose- and time-dependent manner . They may provide a broader spectrum of antitumoral activity .
Biochemical Pathways
The biochemical pathways affected by Antimony, compdAntimony biotransformation processes, including oxidation, reduction, and methylation, are known to be catalyzed by a series of enzymes in diverse environmental microorganisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Antimony, compdThe pharmacokinetics of antimony compounds can vary significantly depending on the specific compound and its formulation .
Result of Action
The molecular and cellular effects of Antimony, compdAntimony compounds are known to induce apoptosis and have antitumoral activities .
Action Environment
The action, efficacy, and stability of Antimony, compd. with nickel (1:3) can be influenced by various environmental factors. For instance, the bioavailability and toxicity of antimony can be affected by its chemical speciation, which can be influenced by environmental conditions .
Eigenschaften
InChI |
InChI=1S/3Ni.Sb |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODRKGILKZGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sb] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3Sb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.840 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6337020 | |
CAS RN |
12503-49-0 |
Source
|
Record name | Antimony, compd. with nickel (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Antimony, compound with nickel (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.